molecular formula C18H19ClN2O2 B2379566 3-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide CAS No. 1705760-51-5

3-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide

Cat. No.: B2379566
CAS No.: 1705760-51-5
M. Wt: 330.81
InChI Key: SSGRZBVBSOLPNQ-UHFFFAOYSA-N
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Description

3-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with a chloro group and a hydroxyethyl group attached to an indoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide typically involves multiple steps. One common approach is the Fischer indole synthesis, which involves the reaction of a ketone with phenylhydrazine under acidic conditions to form the indole core . This is followed by further functionalization to introduce the chloro and hydroxyethyl groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Fischer indole synthesis and subsequent functionalization steps to ensure high yield and purity. This may include the use of specific catalysts and controlled reaction conditions to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the chloro group with an amine would yield an amine derivative.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed study, including molecular docking and biochemical assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

3-chloro-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c1-21-8-7-12-9-13(5-6-16(12)21)17(22)11-20-18(23)14-3-2-4-15(19)10-14/h2-6,9-10,17,22H,7-8,11H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSGRZBVBSOLPNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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